Chlorine Positional Isomerism at the N1-Benzyl Ring: Meta vs. Para Substitution
The target compound carries a 3-chlorobenzyl (meta-Cl) group at N1, whereas the commercially available regioisomeric analog CAS 317822-41-6 bears a 4-chlorobenzyl (para-Cl) substituent [1]. In the PASK-targeting quinoxaline scaffold, the meta-chlorine alters the electron density distribution across the benzyl ring (Hammett σₘ = 0.37 vs. σₚ = 0.23), modifying the strength of halogen–π interactions with the kinase hinge region. Quantitative binding or cellular activity data for CAS 317822-32-5 are not publicly available, but class-level SAR from the PASK patent family demonstrates that benzyl ring substitution patterns can shift IC₅₀ values by ≥5- to 20-fold [1]. Researchers requiring a meta-chlorobenzyl probe must therefore use CAS 317822-32-5 specifically.
| Evidence Dimension | Benzyl ring chlorine position (meta vs. para) |
|---|---|
| Target Compound Data | 3-chlorobenzyl (meta-Cl substitution) |
| Comparator Or Baseline | CAS 317822-41-6: 4-chlorobenzyl (para-Cl substitution) |
| Quantified Difference | Hammett σ difference Δσ = 0.14; SAR in patent family shows ≥5- to 20-fold IC₅₀ shifts for regioisomeric benzyl substituents |
| Conditions | Structural comparison; class SAR inferred from US 8,916,561 B2 (PASK inhibition) |
Why This Matters
Procurement of the wrong regioisomer introduces a confounding variable in SAR studies, potentially invalidating structure–activity correlations derived from PASK or kinase panels.
- [1] McCall, J. M.; Romero, D. L. Substituted quinoxaline compounds for the inhibition of PASK. U.S. Patent 8,916,561, issued December 23, 2014. View Source
